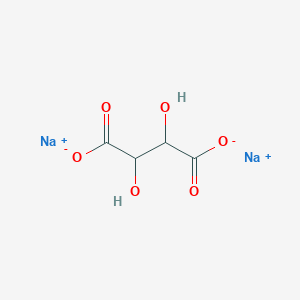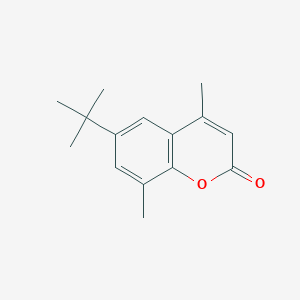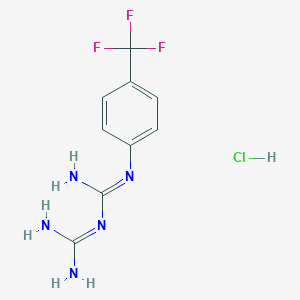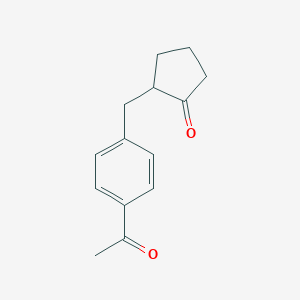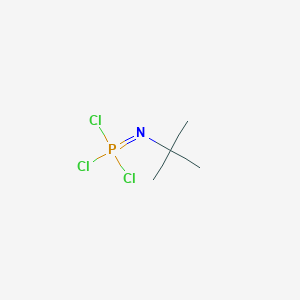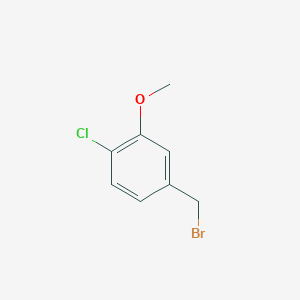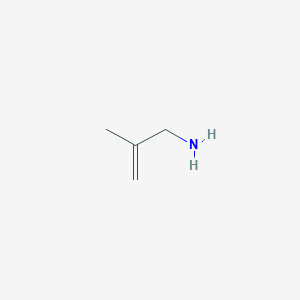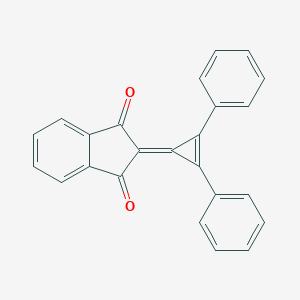
2-(1H-Indol-5-yl)-N-méthyléthanesulfonamide
Vue d'ensemble
Description
2-(1H-Indol-5-yl)-N-methylethanesulfonamide, also known as 5-methoxyindole-2-methanesulfonamide (MIMS), is a small molecule that has been studied for its potential therapeutic use in various diseases. MIMS has a unique molecular structure, consisting of an indole ring, a methoxy group, and a methanesulfonamide group. This molecule has been studied for its potential to act as an anti-inflammatory agent, an anti-cancer agent, an anti-viral agent, and even as a neuroprotective agent.
Applications De Recherche Scientifique
Recherche pharmacologique
Ce composé sert d’intermédiaire précieux dans la synthèse de diverses molécules pharmacologiquement actives. Sa partie indole est un composant structurel commun à de nombreux produits naturels et composés biologiquement actifs, ce qui en fait une cible importante pour la découverte de médicaments . La capacité du composé à interagir avec les protéines réceptrices et son activité biologique potentielle en font un candidat pour des recherches plus approfondies dans le développement de nouveaux agents thérapeutiques.
Chimie agricole
En agriculture, les dérivés de ce composé ont montré une forte affinité pour les protéines réceptrices végétales, ce qui pourrait être utilisé pour développer de nouveaux produits agrochimiques . Ces composés pourraient potentiellement agir comme des régulateurs de croissance ou des protecteurs contre le stress, contribuant à améliorer la résilience et le rendement des cultures.
Synthèse chimique
En tant qu’intermédiaire polyvalent, ce composé peut être utilisé pour synthétiser une large gamme de méthanamines disubstituées, qui présentent un intérêt en raison de leurs activités biologiques potentielles. Cela en fait un bloc de construction précieux dans la synthèse organique, contribuant à la création de diverses bibliothèques chimiques à des fins de criblage .
Études de cytotoxicité
Les composés dérivés du "2-(1H-Indol-5-yl)-N-méthyléthanesulfonamide" ont été évalués pour leurs effets cytotoxiques sur diverses lignées cellulaires de carcinome, notamment A2780 et HeLa . Cette application est cruciale pour la recherche sur le cancer, car elle aide à identifier les agents anticancéreux potentiels.
Recherche antioxydante
Les dérivés de ce composé ont également démontré un potentiel antioxydant significatif, ce qui est important pour comprendre le mécanisme des maladies liées au stress oxydatif . Cette recherche peut contribuer au développement de nouveaux antioxydants qui peuvent prévenir ou traiter les affections causées par les dommages oxydatifs.
Mécanisme D'action
Target of Action
The primary target of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide, also known as N-Methyl-1H-indole-5-ethanesulfonamide, is Carbonic Anhydrase 2 . Carbonic Anhydrase 2 is an enzyme that plays a crucial role in maintaining acid-base balance in the body. It catalyzes the reversible hydration of carbon dioxide, a reaction that is fundamental to many biological processes .
Mode of Action
It is known that indolyl-1,2,4-oxidizable derivatives, which are structurally similar to our compound, have been evaluated as new class of non-competitive α-glucosidase inhibitors . These compounds interact with their targets and cause changes that result in the inhibition of the target enzyme .
Biochemical Pathways
The compound affects the biochemical pathways involving its target, Carbonic Anhydrase 2. This enzyme is involved in various physiological processes, including the regulation of pH and the transport of carbon dioxide and bicarbonate in the body . By inhibiting this enzyme, the compound could potentially affect these processes.
Pharmacokinetics
It’s worth noting that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It has been suggested that indolyl-1,2,4-oxidizable derivatives, which are structurally similar to our compound, show better inhibitory activity than the reference drug (acarbose) against α-glucosidase . This suggests that our compound might also have potential inhibitory effects on this enzyme.
Analyse Biochimique
Biochemical Properties
2-(1H-Indol-5-yl)-N-methylethanesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including 2-(1H-Indol-5-yl)-N-methylethanesulfonamide, have been shown to interact with receptor proteins such as RCAR/PYR/PYL in plants, which are involved in abscisic acid signaling . These interactions often involve binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions.
Cellular Effects
2-(1H-Indol-5-yl)-N-methylethanesulfonamide affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 2-(1H-Indol-5-yl)-N-methylethanesulfonamide, can modulate the activity of key signaling molecules, thereby affecting cellular responses to external stimuli . Additionally, these compounds can alter gene expression patterns, leading to changes in cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide involves its interaction with specific biomolecules. This compound can bind to enzymes and receptors, leading to changes in their activity. For example, indole derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition occurs through non-competitive binding, where the compound binds to a site other than the active site, altering the enzyme’s conformation and reducing its activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular functions. Studies have shown that indole derivatives can maintain their activity over extended periods, but their stability can be affected by environmental conditions such as pH and temperature . Long-term exposure to 2-(1H-Indol-5-yl)-N-methylethanesulfonamide may lead to sustained changes in cellular functions, including alterations in gene expression and metabolic activities.
Dosage Effects in Animal Models
The effects of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in metabolic functions. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-(1H-Indol-5-yl)-N-methylethanesulfonamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, indole derivatives can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle and glycolysis, thereby affecting energy production and metabolic homeostasis . These interactions can lead to changes in the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide can influence its biological activity and effectiveness in different tissues.
Subcellular Localization
2-(1H-Indol-5-yl)-N-methylethanesulfonamide exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 2-(1H-Indol-5-yl)-N-methylethanesulfonamide within the cell can influence its interactions with other biomolecules and its overall biological effects.
Propriétés
IUPAC Name |
2-(1H-indol-5-yl)-N-methylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-12-16(14,15)7-5-9-2-3-11-10(8-9)4-6-13-11/h2-4,6,8,12-13H,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXMUBLAPJLGNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541746 | |
| Record name | 2-(1H-Indol-5-yl)-N-methylethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
98623-50-8 | |
| Record name | 2-(1H-Indol-5-yl)-N-methylethane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


